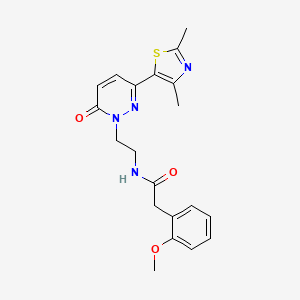
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H21N5O3S
- Molecular Weight : 421.46 g/mol
The structure features a thiazole ring, a pyridazine moiety, and an acetamide group, which are believed to contribute to its pharmacological properties. The presence of these functional groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant anticancer properties. In particular, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:
- Ovarian carcinoma
- Oral squamous carcinoma
- Human colon carcinoma (HCT116)
The anticancer effects are primarily attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, similar compounds have been shown to induce apoptosis through mechanisms involving:
- Cell cycle arrest : Compounds block progression at the G2/M phase.
- Autophagy modulation : Some compounds stimulate or inhibit autophagic processes that contribute to their cytotoxic effects .
Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of various enzymes. For example, related compounds have demonstrated inhibitory activity against monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. The inhibition of MAO-A can lead to increased levels of neurotransmitters like serotonin and norepinephrine, suggesting potential applications in treating mood disorders .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of pyridazine derivatives, researchers tested several analogs against HCT116 cells. The results indicated that certain derivatives exhibited a promising anti-proliferative effect with IC50 values in the low micromolar range. Flow cytometry analysis revealed that treated cells showed increased apoptosis rates compared to control groups .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of similar compounds. The study highlighted that specific derivatives exhibited competitive inhibition against MAO-A with IC50 values as low as 0.060 μM, indicating strong potential for therapeutic applications in neurological disorders .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 5.0 | Apoptosis induction |
| Compound B | Ovarian Carcinoma | 3.5 | Microtubule disruption |
| Compound C | Oral Squamous | 7.8 | Cell cycle arrest |
Table 2: MAO-A Inhibition Comparison
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Compound D | 0.060 | Competitive |
| Compound E | 0.241 | Non-competitive |
| Compound F | 0.500 | Reversible |
Propiedades
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-13-20(28-14(2)22-13)16-8-9-19(26)24(23-16)11-10-21-18(25)12-15-6-4-5-7-17(15)27-3/h4-9H,10-12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWNNWCRMOPJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














